Isoxazole-4-carbonitrile
Overview
Description
Isoxazole-4-carbonitrile is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazole derivatives are commonly found in many commercially available drugs due to their diverse pharmacological properties .
Scientific Research Applications
Isoxazole-4-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Isoxazole-4-carbonitrile is a derivative of the isoxazole class of compounds . Isoxazoles are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures . .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and disrupting cellular structures . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The effects of this compound on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Isoxazole derivatives are known to have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its targets, mode of action, and biochemical pathways affected.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
Isoxazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of pathogenic microorganisms by interacting with bacterial enzymes and proteins, disrupting their normal function . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, which helps in protecting cells from oxidative stress . The compound’s interactions with enzymes such as γ-glutamyl transferase and its potential as an inhibitor highlight its importance in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi . This compound influences cell function by interfering with cell signaling pathways and gene expression, leading to the inhibition of microbial growth. Additionally, this compound’s antioxidant properties help in reducing oxidative stress in cells, thereby protecting cellular components from damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to bacterial enzymes, disrupting their normal function and inhibiting microbial growth . This compound also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative damage . These interactions at the molecular level contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing it to maintain its biological activity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial and antioxidant properties without causing significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s interactions with enzymes such as γ-glutamyl transferase and its potential as an inhibitor play a crucial role in its metabolic pathways . Additionally, this compound’s antioxidant properties help in modulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with specific transporters allows it to be efficiently transported to target sites within cells . Additionally, this compound’s binding to proteins can influence its localization and accumulation within tissues, affecting its overall biological activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization is essential for its interactions with enzymes and other biomolecules, influencing its overall biological activity. This compound’s ability to localize within specific subcellular compartments allows it to exert its effects more efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-4-carbonitrile can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes.
Microwave-Assisted Synthesis: Another approach is the microwave-assisted one-pot synthesis, which involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
Ultrasonication Method: This method involves the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a catalyst like DABCO under ultrasonication conditions.
Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly methods to ensure high yields and purity. These methods may include continuous flow synthesis and the use of green solvents to minimize environmental impact .
Chemical Reactions Analysis
Isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Isoxazole oxides.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives.
Comparison with Similar Compounds
Isoxazole-4-carbonitrile can be compared with other similar compounds, such as:
Isoxazole-5-carbonitrile: Similar in structure but with the nitrile group at a different position, leading to different reactivity and biological activity.
Thiazole-4-carbonitrile: Contains a sulfur atom instead of an oxygen atom, resulting in different chemical properties and applications.
Oxazole-4-carbonitrile: Similar structure but with a different heteroatom (oxygen instead of nitrogen), affecting its chemical behavior and biological activity.
Uniqueness: this compound is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives and similar heterocyclic compounds .
Properties
IUPAC Name |
1,2-oxazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJYXAHBSGPICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575300 | |
Record name | 1,2-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68776-58-9 | |
Record name | 1,2-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for obtaining Isoxazole-4-carbonitrile derivatives?
A: this compound derivatives are primarily synthesized via 1,3-dipolar cycloaddition reactions. One widely employed method involves the reaction of nitrile oxides, generated in situ from aromatic aldoximes, with 3-(4-methoxyphenyl)propiolonitrile []. Another approach utilizes a three-component reaction involving malononitrile, aromatic aldehydes, and hydroxylamine hydrochloride in the presence of deep eutectic solvents like potassium carbonate/glycerol or urea-choline chloride mixtures [, ].
Q2: Have theoretical studies been conducted to understand the mechanism of this compound formation?
A: Yes, ab initio molecular orbital calculations have been employed to study the 1,3-dipolar cycloaddition reactions leading to this compound derivatives. These studies revealed that the reactions proceed through a synchronous process, with the geometry of the transition state remaining relatively insensitive to substituent effects [].
Q3: What are the reported biological activities of this compound derivatives?
A: this compound derivatives have demonstrated promising antimicrobial activities. Studies have explored their efficacy as antifungal and antibacterial agents against various strains [, ].
Q4: Are there any structure-activity relationship (SAR) studies available for this compound derivatives?
A: While comprehensive SAR studies might be limited, some insights can be derived from existing research. For instance, computational studies suggest that substituents on the isoxazole ring can influence the regioselectivity of the cycloaddition reaction, impacting the formation of specific isomers like 5-aminoisoxazole and this compound [].
Q5: Have any green chemistry principles been applied in the synthesis of this compound derivatives?
A: Yes, recent research has focused on developing greener synthetic methodologies. The use of deep eutectic solvents as environmentally benign alternatives to conventional organic solvents has been successfully demonstrated for the synthesis of this compound derivatives [, ]. These solvents offer several advantages, including mild reaction conditions, easy workup procedures, and reduced environmental impact.
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